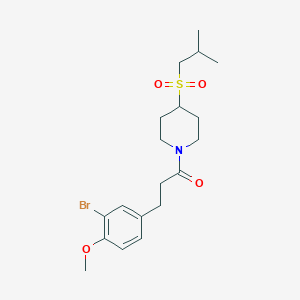
3-(3-Bromo-4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, also known as BR-IVP, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the popular research chemical, ketamine, and has been shown to have similar effects on the brain.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Compounds with structures similar to "3-(3-Bromo-4-methoxyphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one" are often involved in synthesis and derivative formation studies. For example, the synthesis of new partially hydrogenated carbazoles involves bromination and dehydrobromination steps, indicating the potential for creating structurally complex molecules for various applications, such as organic semiconductors or biologically active compounds (Gataullin, Likhacheva, & Abdrakhmanov, 2007).
Aromatase Inhibition
Some piperidine derivatives have been studied for their potential as aromatase inhibitors, which are crucial in the treatment of hormone-dependent breast cancer. The synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones demonstrate the relevance of such compounds in medicinal chemistry and cancer research (Hartmann & Batzl, 1986).
Antibacterial Applications
Compounds structurally related to the queried molecule have been explored for their antibacterial properties. For instance, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) shows selective activity against bacterial persisters without affecting normal antibiotic-sensitive cells, highlighting the potential for novel antibacterial agents (Kim et al., 2011).
Chemical Library Screening
Chemical libraries containing compounds with similar structures are screened for various biological activities, including selective killing of bacterial persisters. Such screenings can lead to the identification of compounds with unique modes of action against resistant bacterial strains, opening up new avenues for antibacterial therapy research (Kim et al., 2011).
Inhibition Studies
Piperidine derivatives are also investigated for their role in inhibiting specific biological pathways or enzymes. For example, the pharmacological characterization of piperidine analogs as κ-opioid receptor antagonists showcases the therapeutic potential in treating depression and addiction disorders (Grimwood et al., 2011).
Propiedades
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BrNO4S/c1-14(2)13-26(23,24)16-8-10-21(11-9-16)19(22)7-5-15-4-6-18(25-3)17(20)12-15/h4,6,12,14,16H,5,7-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMKNJBKDSGSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-ethoxy-3-methoxyphenyl)-(thiophene-2-carbonylamino)methyl]thiophene-2-carboxamide](/img/structure/B2873527.png)
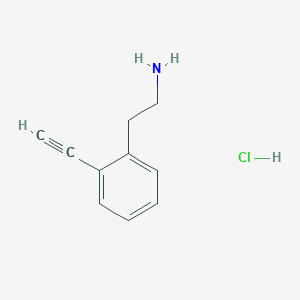
![7-Fluoro-3-[[1-(oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2873530.png)
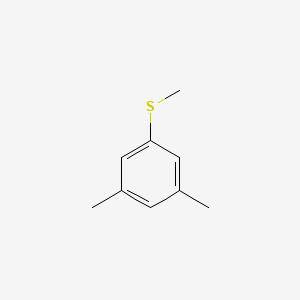
![N-(4-chlorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2873533.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873534.png)
![4-[3-(4-Methoxyphenyl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2873538.png)

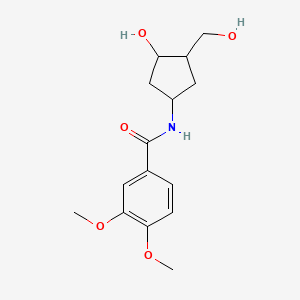
![3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2873542.png)
![4-chloro-N,N-bis(2-methoxyethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2873543.png)
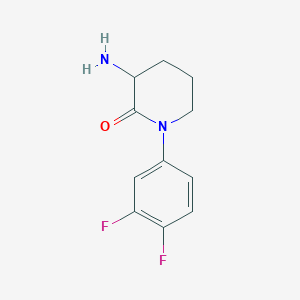
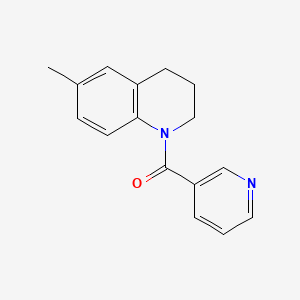
![furan-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2873550.png)